molecular formula C21H20N4O4S B2831666 (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 612052-76-3

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2831666
CAS No.: 612052-76-3
M. Wt: 424.48
InChI Key: DMBLRKFNZQOQOF-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a thiazole moiety, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The chemical formula of the compound is C21H20N4O4SC_{21}H_{20}N_{4}O_{4}S, with a molecular weight of 424.48 g/mol. The structure includes a thiazole ring, a piperazine moiety, and a hydroxynitrobenzylidene group, which contribute to its biological properties.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study indicated that compounds with similar thiazole structures were effective in inhibiting bacterial growth through mechanisms such as disrupting cell membrane integrity and inhibiting DNA gyrase activity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole AS. aureus32 µg/mL
Thiazole BE. coli16 µg/mL
This compoundS. aureusTBD

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, structural activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxicity against various cancer cell lines .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
A431 (skin cancer)< 10
MCF7 (breast cancer)< 15
HeLa (cervical cancer)< 20

The biological activity of this compound may involve several mechanisms:

  • Inhibition of DNA Gyrase : Similar compounds have demonstrated the ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Induction of Apoptosis : Some thiazole derivatives induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, protecting cells from oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against resistant strains of bacteria. The results showed that compounds with similar structural features to this compound exhibited significant antimicrobial activity.
  • Anticancer Screening : In vitro studies on cancer cell lines revealed that modifications to the thiazole ring significantly enhanced cytotoxicity, suggesting potential for further development as anticancer agents.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-14-4-2-3-5-16(14)23-8-10-24(11-9-23)21-22-20(27)19(30-21)13-15-6-7-18(26)17(12-15)25(28)29/h2-7,12-13,26H,8-11H2,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBLRKFNZQOQOF-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.